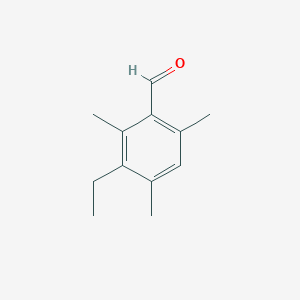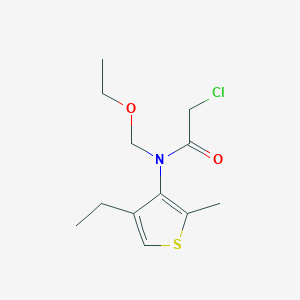
N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine is a heterocyclic compound that combines the structural features of pyridazine and benzimidazole. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyridazine and benzimidazole rings endows it with unique physicochemical properties, making it a valuable scaffold for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine typically involves the condensation of a pyridazine derivative with a benzimidazole precursor. One common method is the reaction of 3-chloropyridazine with 2-aminobenzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the production process.
化学反応の分析
Types of Reactions
N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
作用機序
The mechanism of action of N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity.
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities with N-(Pyridazin-3-yl)-1H-benzimidazol-2-amine.
Benzimidazole Derivatives: Compounds such as benzimidazole-based antifungal agents and proton pump inhibitors are structurally related.
Uniqueness
This compound is unique due to the combination of pyridazine and benzimidazole rings, which imparts distinct physicochemical properties and biological activities. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications.
特性
CAS番号 |
88002-37-3 |
|---|---|
分子式 |
C11H9N5 |
分子量 |
211.22 g/mol |
IUPAC名 |
N-pyridazin-3-yl-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C11H9N5/c1-2-5-9-8(4-1)13-11(14-9)15-10-6-3-7-12-16-10/h1-7H,(H2,13,14,15,16) |
InChIキー |
LJULDFZUUYVXHV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=NN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[4-(Dimethylamino)phenyl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B14397188.png)


![2-[5-Oxo-4-(2-phenylhydrazinylidene)octyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14397208.png)

![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)

![2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide](/img/structure/B14397231.png)
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)





